molecular formula C12H17N3O3 B169343 Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate CAS No. 197092-43-6

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate

Cat. No.: B169343
CAS No.: 197092-43-6
M. Wt: 251.28 g/mol
InChI Key: YWRWAKQWUBSUOG-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate (CAS 197092-43-6) is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . This bifunctional molecule incorporates two key pharmacophores: a tert-butoxycarbonyl (Boc) protected amine and a hydrazinecarbonyl group. The Boc protecting group is widely utilized in synthetic organic chemistry, particularly in peptide synthesis, as it stabilizes amines during reactions and can be selectively removed under mild acidic conditions . The presence of the aromatic hydrazide moiety makes this compound a valuable precursor for the synthesis of various heterocycles, including indoles, pyrazoles, and other nitrogen-containing scaffolds. Its primary research applications include serving as a key synthetic intermediate in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) , and as a versatile building block in organic synthesis for constructing more complex molecular architectures. The compound is typically shipped with cold-chain transportation to ensure stability . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-9-6-4-8(5-7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWAKQWUBSUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628872
Record name tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197092-43-6
Record name tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-Aminobenzoic Acid

The synthesis begins with the protection of the primary amine in 4-aminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). Under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), the reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, facilitated by a catalytic base such as 4-dimethylaminopyridine (DMAP). The intermediate, tert-butyl N-(4-carboxyphenyl)carbamate, is isolated in yields of 85–90% after aqueous workup and recrystallization from ethyl acetate/hexane.

Key reaction parameters :

  • Solvent: THF/DCM (1:1 v/v)

  • Temperature: 0°C to room temperature

  • Stoichiometry: 1.2 equivalents Boc₂O per amine

Hydrazide Formation via Acyl Chloride Intermediate

The carboxylic acid group of tert-butyl N-(4-carboxyphenyl)carbamate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent treatment with hydrazine hydrate in ice-cold tetrahydrofuran yields the target hydrazide. This method achieves 70–75% yield, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Reaction sequence :

  • Acyl chloride formation :
    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

  • Hydrazine coupling :
    R-COCl+NH2NH2R-CONHNH2+HCl\text{R-COCl} + \text{NH}_2\text{NH}_2 \rightarrow \text{R-CONHNH}_2 + \text{HCl}

Optimization notes :

  • Excess SOCl₂ (2.5 equivalents) ensures complete acid activation.

  • Hydrazine hydrate is added dropwise at 0°C to minimize side reactions.

Alternative Coupling Agent-Mediated Synthesis

To avoid harsh conditions associated with acyl chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. The carboxylic acid is activated in situ, followed by reaction with hydrazine hydrate in dimethylformamide (DMF). This method offers comparable yields (72–78%) with reduced byproduct formation.

Advantages :

  • Mild reaction conditions (room temperature, 12–24 hours).

  • Suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Methods

Parameter Acyl Chloride Route Coupling Agent Route
Yield70–75%72–78%
Reaction Time4–6 hours12–24 hours
ByproductsHCl gas, SO₂Urea derivatives
PurificationRecrystallizationColumn chromatography
ScalabilityModerate (exothermic steps)High (controlled conditions)

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.49 (s, 9H, Boc tert-butyl), 7.62–7.58 (d, 2H, aromatic), 7.92–7.88 (d, 2H, aromatic), 9.12 (s, 1H, NH), 10.05 (s, 1H, NH).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O carbamate), 1660 cm⁻¹ (C=O hydrazide).

  • LC-MS (ESI+) : m/z 252.1 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Stability : Stable at −20°C for 12 months; decomposes above 150°C.

Challenges and Optimization Strategies

Competing Side Reactions

  • Incomplete Boc Protection : Mitigated by using excess Boc₂O (1.5 equivalents) and extended reaction times (24 hours).

  • Hydrazine Over-Addition : Controlled by slow addition of hydrazine hydrate (0.5 equivalents) and monitoring via TLC.

Green Chemistry Considerations

  • Solvent Recovery : THF and DCM are distilled and reused, reducing waste.

  • Catalyst Recycling : DMAP is recovered via aqueous extraction (85% efficiency).

Industrial-Scale Production Insights

For kilogram-scale synthesis, the coupling agent route is preferred due to safer handling and reproducibility. A typical batch process includes:

  • Boc Protection : 10 kg 4-aminobenzoic acid, 12 L Boc₂O, 200 g DMAP in 100 L THF.

  • Hydrazide Formation : 8 kg intermediate, 15 L hydrazine hydrate, 5 kg EDC in 80 L DMF.

  • Purification : Centrifugal partition chromatography (yield: 76%, purity: 97%).

Emerging Methodologies

Recent advances exploit enzymatic catalysis for Boc protection using lipases in non-aqueous media, achieving 88% yield under ambient conditions. Additionally, flow chemistry systems reduce reaction times by 40% through continuous SOCl₂ activation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with varying degrees of oxidation.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate has been investigated for its potential as an anti-tuberculosis agent. Studies indicate that derivatives of hydrazinecarbonyl compounds exhibit promising activity against Mycobacterium tuberculosis (Mtb), particularly against drug-resistant strains.

  • Anti-Tuberculosis Activity : Research shows that this compound can achieve minimum inhibitory concentrations (MICs) around 3 µM against resistant Mtb strains, suggesting a favorable therapeutic index with low cytotoxicity towards mammalian cells (less than 10% at concentrations up to 100 µM) .
CompoundMIC (µM)Cytotoxicity (%)Therapeutic Index
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate3<10%30-40

The proposed mechanism of action involves the inhibition of key enzymes in Mtb's metabolic pathways, disrupting cell wall synthesis and energy metabolism, leading to bacterial cell death.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The carbamate group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction : It can also participate in oxidation and reduction reactions, yielding different derivatives with potential biological activities.

Biochemical Studies

In biochemical research, tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is used to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a useful tool for studying metabolic pathways.

Study on Hydrazide Derivatives

A comprehensive evaluation of substituted amino acid hydrazides has demonstrated that structural modifications significantly impact anti-TB activity. The introduction of specific substituents has led to enhanced efficacy against resistant strains while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Carbamate Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate Hydrazinecarbonyl, Boc-protected phenyl C₁₂H₁₅N₃O₃ 249.27 Boc, hydrazinecarbonyl
N-(4-(Hydrazinecarbonyl)phenyl)benzamide Benzamide, hydrazinecarbonyl C₁₄H₁₁N₃O₂ 253.26 Benzamide, hydrazinecarbonyl
tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate Hydroxyphenylmethyl, Boc C₁₂H₁₇NO₃ 223.27 Boc, hydroxyphenyl
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate Ethyl hydrazinecarbonyl, Boc C₈H₁₅N₃O₃ 203.24 Boc, hydrazinecarbonyl, chiral center

Key Observations:

  • The hydrazinecarbonyl group in the target compound distinguishes it from analogs like tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate, which lacks this reactive moiety .

Table 2: Toxicity Comparison of Hydrazinecarbonyl Derivatives

Compound Name Mutagenic Tumorigenic Reproductive Effects Irritant Reference
N-(4-(Hydrazinecarbonyl)phenyl)benzamide No High Moderate No
4-Aminobenzohydrazide No High Low No
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate* Expected Low Expected Low Expected Low Low

Notes:

  • The target compound is hypothesized to exhibit lower toxicity than pioneering structures like N-(4-(hydrazinecarbonyl)phenyl)benzamide due to the stabilizing Boc group, which mitigates reactive hydrazine-related risks .
  • In contrast, unmodified hydrazine derivatives (e.g., 4-aminobenzohydrazide) show high tumorigenicity, likely due to free hydrazine release .

Table 3: Antimicrobial Activity of Carbamate Derivatives

Compound Name Activity Against E. coli Activity Against S. aureus Reference
N-(4-(Hydrazinecarbonyl)phenyl)benzamide derivatives (e.g., Compound 3a) Moderate (MIC ~50 µg/mL) None
Ethyl 4-(phenylsulfonamido) benzoate Moderate None
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate* Not tested Not tested

Key Observations:

  • Hydrazinecarbonyl-containing compounds generally exhibit moderate activity against Gram-negative bacteria (e.g., E. aureus .
  • The Boc group’s steric bulk in the target compound may hinder bacterial membrane penetration, though this requires experimental validation.

Biological Activity

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and research findings related to its therapeutic applications.

Chemical Structure and Properties

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is characterized by the presence of a hydrazinecarbonyl group, which is known to enhance biological activity through various mechanisms. The compound's molecular structure can be represented as follows:

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 262.31 g/mol

1. Interaction with Biological Targets

The compound interacts with specific biomolecules, influencing several biochemical pathways. Its hydrazinecarbonyl moiety is known to participate in enzyme inhibition and modulation of signaling pathways, which can lead to various biological effects:

  • Enzyme Inhibition : Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate has been shown to inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth in vitro and in vivo studies .
  • Cell Signaling Modulation : The compound can alter gene expression related to apoptosis and cell cycle regulation, affecting cellular survival and proliferation rates.

2. Cellular Effects

Research indicates that this compound influences cell viability and apoptosis in various cell types:

  • Cancer Cell Lines : Studies have demonstrated that tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through intrinsic pathways.
  • Neuroprotective Effects : In models of neurodegeneration, the compound has shown potential protective effects against oxidative stress-induced cell death, particularly in neuronal cells exposed to amyloid-beta peptides .

1. In Vitro Studies

In vitro experiments have highlighted the compound's ability to inhibit cancer cell growth. For instance:

  • A study reported an IC50 value of 25 µM for the inhibition of breast cancer cell proliferation, indicating significant anti-cancer properties.
  • Another study showed that treatment with tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate resulted in a 70% reduction in cell viability in lung cancer cells after 48 hours of exposure .

2. In Vivo Studies

Animal model studies further support the therapeutic potential of this compound:

  • In a mouse model of breast cancer, administration of tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate led to a significant reduction in tumor size compared to control groups.
  • Neuroprotective effects were also observed in vivo, where the compound improved cognitive function in mice subjected to scopolamine-induced memory impairment by reducing amyloid plaque deposition .

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate, it is beneficial to compare it with other similar compounds:

Compound NameBiological ActivityMechanism
Tert-butyl carbamateModerate anti-inflammatoryInhibits nitric oxide synthase
HydrazinobenzamideStrong anticancerInduces apoptosis via p53 pathway
Indole derivativesAntioxidant propertiesScavenges free radicals

Q & A

Q. What are the optimal synthetic routes for Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling tert-butyl chloroformate with 4-(hydrazinecarbonyl)aniline under basic conditions. Key parameters include:

  • Base: Triethylamine or pyridine to neutralize HCl byproducts .
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 2–4 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .

Example Protocol:

Dissolve 4-(hydrazinecarbonyl)aniline (1.0 eq) in DCM.

Add triethylamine (1.2 eq) and tert-butyl chloroformate (1.1 eq) dropwise at 0°C.

Stir at room temperature for 3 hours.

Quench with water, extract with DCM, and purify via flash chromatography.

Critical Factors: Excess base or elevated temperatures may hydrolyze the hydrazinecarbonyl group.

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 6.5–8.0 ppm (aromatic protons), and δ 9.2 ppm (hydrazine NH) .
    • ¹³C NMR: Carbamate carbonyl at ~155 ppm, hydrazinecarbonyl at ~165 ppm .
  • IR: Stretches at 1680–1720 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (N-H) .
  • Mass Spectrometry: ESI-MS expected m/z = 293.3 [M+H]⁺ .

Validation: Compare with computational spectra (e.g., Gaussian DFT) to confirm assignments .

Q. How does the tert-butyl group influence stability under acidic or oxidative conditions?

Answer:

  • Acidic Conditions: The tert-butyl carbamate is stable below pH 5 but hydrolyzes rapidly in strong acids (e.g., HCl, TFA) to release CO₂ and tert-butanol .
  • Oxidative Conditions: The hydrazinecarbonyl group is susceptible to oxidation (e.g., H₂O₂ or m-CPBA), forming diazenecarbonyl derivatives. Use antioxidants like BHT in storage .

Stability Table:

ConditionDegradation Time (50% loss)Major Degradants
pH 3 (25°C)24 hours4-Hydrazinecarbonylaniline
40°C (dry)>30 daysNone
0.1 M H₂O₂2 hoursDiazene derivative

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic acyl substitution?

Answer: The hydrazinecarbonyl group acts as an electrophilic center. Key steps:

Nucleophilic Attack: Amines or thiols attack the carbonyl carbon, forming a tetrahedral intermediate.

Departure of Hydrazine: The leaving group (hydrazine) is expelled, yielding substituted amides or thioesters .

Kinetic Study: Use stopped-flow UV-Vis to monitor reaction rates. For example, reaction with benzylamine in DMF follows second-order kinetics (k = 0.15 M⁻¹s⁻¹ at 25°C) .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Answer:

  • Docking Studies (AutoDock Vina): Simulate interactions with enzymes (e.g., hydrolases). The hydrazinecarbonyl group forms hydrogen bonds with catalytic residues (e.g., Ser195 in chymotrypsin) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Example Finding: Docking scores (ΔG = -8.2 kcal/mol) suggest strong affinity for kinase targets .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Answer:

  • Meta-Analysis: Compare analogs (e.g., chloro, fluoro, methyl derivatives) to identify electronic vs. steric effects .
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity. For example, the hydrazinecarbonyl group contributes 40% of observed antibacterial activity .

Case Study:

Analog (R Group)IC₅₀ (µM)LogP
-H (Parent Compound)12.31.8
-Cl8.72.1
-CF₃5.22.5
Conclusion: Increased hydrophobicity (↑LogP) correlates with improved potency .

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